2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2,5-dichloro-N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2S2.ClH/c1-4-25-11-5-6-13-14(9-11)26-18(21-13)23(8-7-22(2)3)17(24)12-10-15(19)27-16(12)20;/h5-6,9-10H,4,7-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHHLFUXWKNLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=C(SC(=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dichloro substituents : Enhancing biological activity through halogenation.
- Dimethylamino group : Known to improve solubility and enhance interactions with biological targets.
- Benzo[d]thiazole moiety : Associated with various pharmacological activities.
Antibacterial Activity
Research indicates that derivatives of benzo[d]thiazole, including the target compound, exhibit significant antibacterial properties. A study evaluated the antibacterial effects of related compounds against various bacterial strains:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| 5a | 8 | E. coli: 8, S. aureus: 9 |
| 5b | 7.5 | E. coli: 7 |
| 5c | 7 | E. coli: 6 |
The results show that the compound effectively inhibits bacterial growth, suggesting a potential application in treating bacterial infections .
Antifungal Activity
Compounds similar to the target compound have demonstrated antifungal properties in vitro. The minimal inhibitory concentration (MIC) for certain derivatives was found to be as low as 50 µg/mL against various fungal strains, indicating a strong antifungal activity .
Anticancer Activity
The anticancer potential of the compound has been investigated through cytotoxicity assays against tumorigenic cell lines. For instance, derivatives of benzothiazole exhibited selective cytotoxicity against cancer cells while sparing normal cells:
| Compound | EC50 (ng/mL) |
|---|---|
| 15a | 32 |
| 15b | 30 |
| 15c | 28 |
These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment due to its selective action .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of protein synthesis : By interacting with bacterial ribosomes.
- Induction of apoptosis in cancer cells : Triggering programmed cell death pathways.
- Reactive oxygen species (ROS) generation : Leading to oxidative stress in targeted cells .
Case Studies
- Study on Anticancer Activity : A recent study on benzo[d]thiazole derivatives highlighted their effectiveness in inhibiting T-cell proliferation, with one derivative showing an IC50 value of , indicating potent activity against specific cancer types .
- Antibacterial and Antifungal Screening : Another comprehensive screening assessed various compounds for their antibacterial and antifungal activities, confirming the efficacy of compounds similar to the target compound against both gram-positive and gram-negative bacteria .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for pharmaceutical development:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structures can inhibit bacterial growth. For instance, benzothiazole derivatives have been reported to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The specific compound may share these properties due to its structural similarities.
- Antioxidant Properties :
- Ubiquitination Inhibition :
Therapeutic Applications
Given its biological activities, the compound could be explored for various therapeutic applications:
- Antibacterial Agents :
- Antioxidant Therapies :
- Cancer Treatment :
Case Studies
Several studies provide insights into the effectiveness of compounds structurally related to 2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride:
- Benzothiazole Derivatives :
- Inhibition of Ubiquitination :
- Antioxidant Testing :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
- Thiophene-3-carboxamides with benzothiazole substituents: These derivatives often exhibit enhanced binding to biological targets due to the planar aromatic benzothiazole moiety, which facilitates π-π interactions. For example, 2,3-dihydro-1,2-benzothiazole 1,1-dioxides (e.g., compound 11 in ) share the benzothiazole scaffold but lack the ethoxy and dimethylaminoethyl groups, resulting in reduced solubility and altered bioactivity .
- N-(2-(Dimethylamino)ethyl)carboxamides: Compounds with this substituent, such as those in , demonstrate improved cellular permeability due to the tertiary amine’s protonation at physiological pH. However, the absence of chlorine atoms in these analogues may reduce electrophilic reactivity critical for covalent target binding .
Pharmacological Profile vs. 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles () are known for their broad-spectrum antimicrobial and antitumor activities. Unlike the target compound, these derivatives often feature sulfur-rich cores that enhance redox activity but may increase toxicity. For instance, N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides exhibit potent antifungal activity but lack the thiophene scaffold, which could limit their application in neurological targets due to reduced blood-brain barrier penetration .
Pharmacopeial Relevance
Complex thiazole-containing pharmaceuticals (), such as (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide, emphasize the therapeutic value of heterocyclic diversity. However, these compounds often prioritize hydroxy and ureido groups over chloro and ethoxy substituents, leading to divergent ADME profiles .
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
